molecular formula C22H23N5O4S B2487876 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1358329-22-2

2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2487876
CAS No.: 1358329-22-2
M. Wt: 453.52
InChI Key: BNPIEQMIGSULMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C22H23N5O4S and its molecular weight is 453.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis and biological evaluation of novel derivatives, including pyrazolopyrimidines, have been extensively studied for their potential anticancer and anti-inflammatory properties. For instance, a study conducted by Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidine derivatives, evaluating their cytotoxicity against various cancer cell lines and their inhibitory activity against 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). Similarly, Al-Sanea et al. (2020) designed and synthesized certain acetamide derivatives, testing their anticancer activity on a panel of 60 cancer cell lines (Al-Sanea et al., 2020).

Antitumor Activity

El-Morsy et al. (2017) synthesized a series of pyrazolopyrimidine derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7. The study highlighted the compound's potential in offering mild to moderate antitumor activity, with specific derivatives showing significant efficacy (El-Morsy et al., 2017).

Antimicrobial and Antioxidant Activities

Research has also explored the antimicrobial and antioxidant properties of pyrazolopyrimidine derivatives. Khobragade et al. (2010) synthesized pyrazolopyrimidine derivatives exhibiting significant antimicrobial activity, highlighting their potential as therapeutic agents against various bacterial and fungal infections (Khobragade et al., 2010). Chkirate et al. (2019) investigated the antioxidant activity of pyrazole-acetamide derivatives, demonstrating their effectiveness in scavenging free radicals and their potential in oxidative stress-related conditions (Chkirate et al., 2019).

Neuroinflammatory and PET Imaging Studies

Another significant application of related compounds is in neuroinflammatory research and positron emission tomography (PET) imaging. Damont et al. (2015) synthesized novel pyrazolopyrimidines as ligands for the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammation. This research highlights the potential of these compounds in the early detection and monitoring of neuroinflammatory processes (Damont et al., 2015).

Mechanism of Action

Properties

IUPAC Name

2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-4-27-20-19(14(2)24-27)25(13-18(28)23-15-7-5-9-17(11-15)32-3)22(30)26(21(20)29)12-16-8-6-10-31-16/h5-11H,4,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPIEQMIGSULMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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